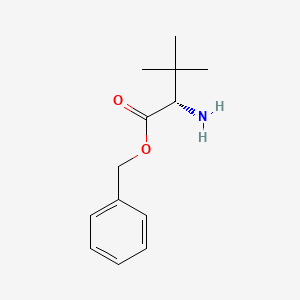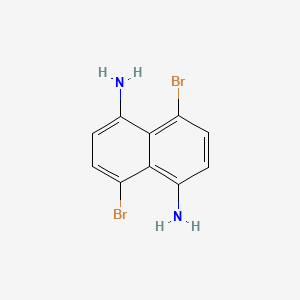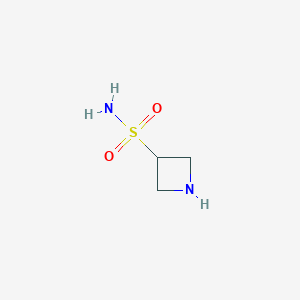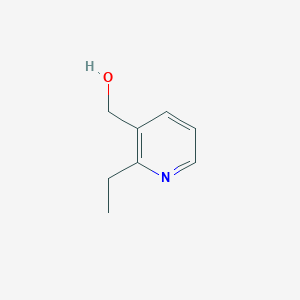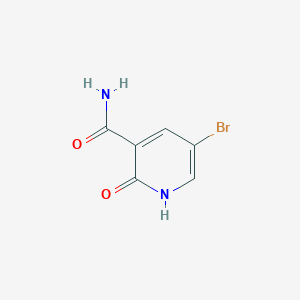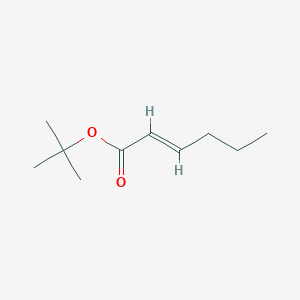
2-Hexenoic acid tert-butyl ester
Vue d'ensemble
Description
“2-Hexenoic acid tert-butyl ester” is a chemical compound with the formula C10H18O2 . It is a derivative of 2-Hexenoic acid, where the carboxylic acid group (-COOH) is replaced by a tert-butyl ester group (-COOC(CH3)3) .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the use of boron trifluoride·diethyl etherate in toluene solvent to rapidly achieve the reaction at room temperature . A variety of tert-butyl esters can be synthesized from several different carboxylic acids at high yields using this reaction protocol .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a ten-carbon backbone with a tert-butyl ester functional group attached . The IUPAC Standard InChI for this compound is InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3/b8-7+ .
Chemical Reactions Analysis
Tert-butyl esters, such as “this compound”, are known for their stability and reactivity. They can undergo a variety of reactions, including deprotection and conversion to other functional groups . For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .
Mécanisme D'action
The mechanism of action for the reactions involving “2-Hexenoic acid tert-butyl ester” likely involves the formation of an enol intermediate or an acylketene intermediate . These intermediates are formed due to the presence of an enolisable α-proton and the ability of the two carbonyl groups to chelate to a catalyst heteroatom .
Safety and Hazards
While specific safety and hazard information for “2-Hexenoic acid tert-butyl ester” is not available, general precautions for handling similar compounds include avoiding heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment and to not eat, drink, or smoke when using such chemicals .
Orientations Futures
While specific future directions for “2-Hexenoic acid tert-butyl ester” are not mentioned in the sources retrieved, the transesterification of β-keto esters, which includes compounds like “this compound”, has widespread applications in the synthesis of complex molecules and in the production of biodiesel . Therefore, future research may focus on developing more efficient and environmentally friendly methods for these reactions .
Propriétés
IUPAC Name |
tert-butyl (E)-hex-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAWMCLRNISWMD-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




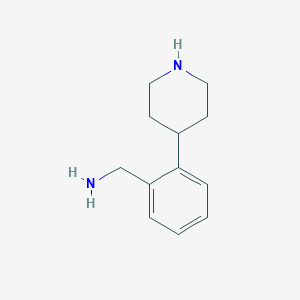

![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)
